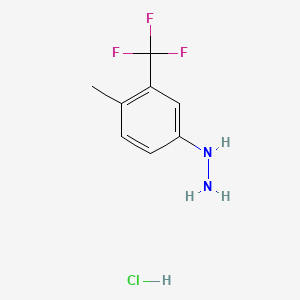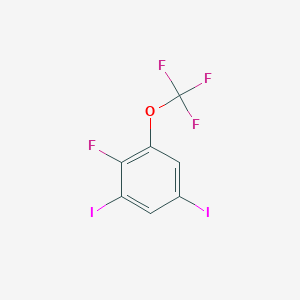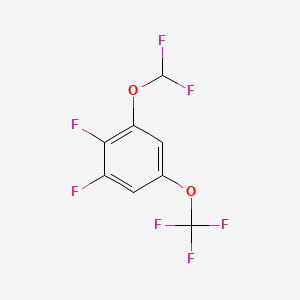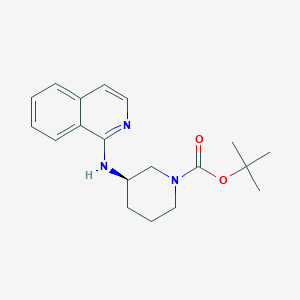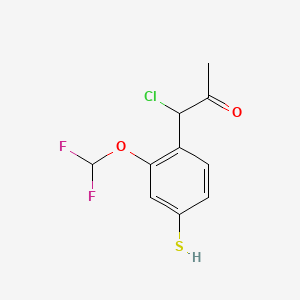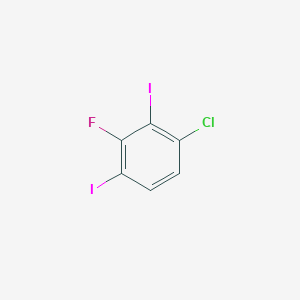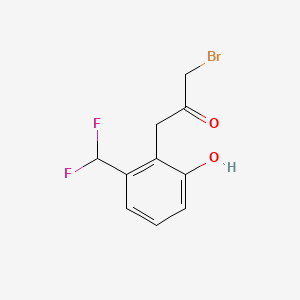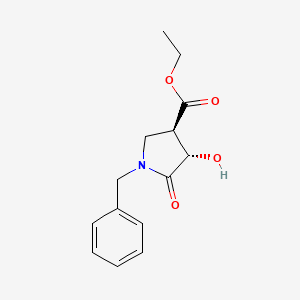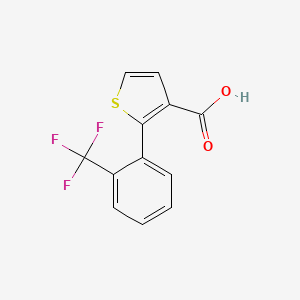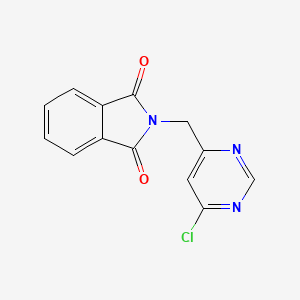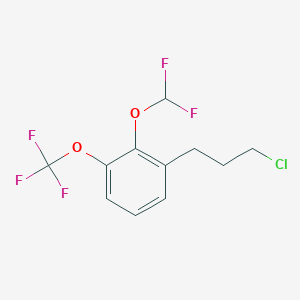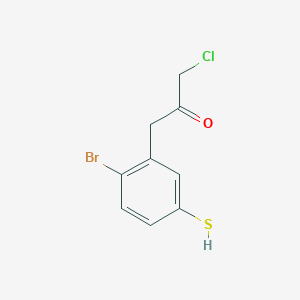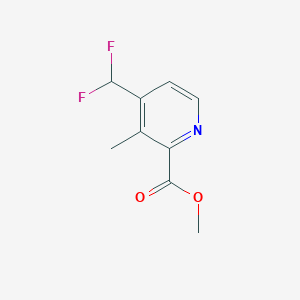
Methyl 4-(difluoromethyl)-3-methylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(difluoromethyl)-3-methylpicolinate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a picolinate structure, which is a derivative of pyridine. The unique chemical properties of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)-3-methylpicolinate typically involves the introduction of the difluoromethyl group into the picolinate structure. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. The reaction conditions often involve the use of catalysts such as copper or silver complexes to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: Methyl 4-(difluoromethyl)-3-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted picolinates .
科学的研究の応用
Methyl 4-(difluoromethyl)-3-methylpicolinate has a wide range of applications in scientific research:
作用機序
The mechanism by which Methyl 4-(difluoromethyl)-3-methylpicolinate exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .
類似化合物との比較
- Methyl 4-(trifluoromethyl)-3-methylpicolinate
- Methyl 4-(chloromethyl)-3-methylpicolinate
- Methyl 4-(bromomethyl)-3-methylpicolinate
Comparison: Methyl 4-(difluoromethyl)-3-methylpicolinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance of lipophilicity and electronic effects, making it a versatile compound in various applications .
特性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC名 |
methyl 4-(difluoromethyl)-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9F2NO2/c1-5-6(8(10)11)3-4-12-7(5)9(13)14-2/h3-4,8H,1-2H3 |
InChIキー |
BPAITNZDLDDTBM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C(=O)OC)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


